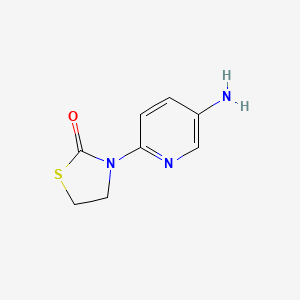

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one

Vue d'ensemble

Description

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine : Développement d'agents cardiotoniques

Ce composé a été étudié pour son potentiel en tant qu'agent cardiotonique. Les analogues structuraux de ce composé ont montré des promesses dans l'amélioration des contractions du muscle cardiaque, ce qui pourrait être bénéfique dans le traitement de l'insuffisance cardiaque .

Agriculture : Formulation de pesticides

Dans le secteur agricole, les dérivés de ce composé sont étudiés pour leur utilisation dans les formulations de pesticides. Leur capacité à perturber certaines voies biologiques chez les ravageurs en fait des candidats pour des pesticides plus sûrs et plus efficaces .

Science des matériaux : Synthèse de matériaux avancés

La structure chimique unique de « 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one » est utilisée dans la synthèse de matériaux avancés. Ces matériaux ont des applications potentielles dans la création de dispositifs électroniques plus efficaces .

Science de l'environnement : Réhabilitation de la pollution

Des recherches sont en cours pour utiliser ce composé dans les processus de réhabilitation de la pollution. Sa réactivité avec les polluants pourrait aider à développer des méthodes plus efficaces pour nettoyer les contaminants environnementaux .

Biochimie : Études d'inhibition enzymatique

Le composé est utilisé en biochimie pour des études d'inhibition enzymatique. Il aide à comprendre le mécanisme d'action de diverses enzymes et dans le développement d'inhibiteurs enzymatiques à des fins thérapeutiques .

Pharmacologie : Développement de médicaments

En pharmacologie, « this compound » est étudié pour son potentiel de développement de médicaments. Sa structure est essentielle dans la conception de molécules ayant des activités pharmacologiques spécifiques .

Chimie analytique : Analyse chimique

Ce composé est également important en chimie analytique, où il est utilisé comme standard ou réactif dans les processus d'analyse chimique pour identifier ou quantifier d'autres substances .

Génie chimique : Optimisation des processus

Enfin, en génie chimique, les propriétés du composé sont exploitées pour optimiser les processus chimiques. Cela comprend l'amélioration de l'efficacité des réactions et le développement de nouvelles méthodes de synthèse des composés .

Mécanisme D'action

Target of Action

The primary target of “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

“this compound” acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins.

Biochemical Pathways

By inhibiting COX-1, “this compound” affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in prostaglandin production, thereby affecting these processes.

Result of Action

The inhibition of COX-1 by “this compound” leads to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain sensation , as prostaglandins play a key role in these processes .

Analyse Biochimique

Biochemical Properties

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclooxygenase-1 (COX-1) with an IC50 value of 0.8 μM . This interaction is significant as COX-1 is involved in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and other physiological processes. The compound’s ability to selectively inhibit COX-1 over cyclooxygenase-2 (COX-2) (IC50 > 200 μM) highlights its potential for targeted biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-1, the compound can modulate the production of prostaglandins, thereby affecting inflammatory responses and other cellular functions. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX-1, leading to enzyme inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and other related processes. The compound’s selectivity for COX-1 over COX-2 is attributed to its unique structure, which allows it to fit into the active site of COX-1 more effectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that its inhibitory effects on COX-1 remain consistent over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits COX-1 without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of COX-1. The compound interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-1 and other related biomolecules. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .

Activité Biologique

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Synthesis of this compound

The compound can be synthesized through various methods, often involving the reaction of 2-aminopyridine with thiazole derivatives. The synthetic pathways typically yield high purity and good yields, making it suitable for biological evaluations.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of thiazole compounds exhibit potent inhibitory effects against a range of bacteria, including Pseudomonas aeruginosa and Escherichia coli. For instance, a related compound showed a minimum inhibitory concentration (MIC) value as low as 0.21 μM against these pathogens .

Cytotoxicity

In addition to antimicrobial effects, cytotoxicity assays using the MTT method revealed that certain thiazole derivatives exhibit promising results against cancer cell lines. The cytotoxicity profiles indicate that these compounds could potentially serve as leads in cancer therapy .

The mechanism by which this compound exerts its effects has been investigated through molecular docking studies. These studies suggest that the compound interacts with key residues in bacterial enzymes such as DNA gyrase and MurD, forming hydrogen bonds and stabilizing interactions that inhibit bacterial growth .

Case Study 1: Antibacterial Activity Evaluation

A recent study synthesized several thiazolopyridine derivatives and evaluated their antibacterial activity. Among these, a derivative closely related to this compound demonstrated significant antibacterial activity with an MIC comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of thiazole derivatives. The study reported that specific compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating substantial cytotoxic effects. This suggests that modifications to the thiazole structure could enhance its anticancer properties .

Data Summary

| Activity | MIC/IC50 Value | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 0.21 μM | Pseudomonas aeruginosa, E. coli |

| Cytotoxicity | Low µM range | Various cancer cell lines |

Propriétés

IUPAC Name |

3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGQEWGUPSUNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276304 | |

| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-94-1 | |

| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.